An In-depth Technical Guide to the Chemical and Physical Properties of Diclofenac Methyl Ester
An In-depth Technical Guide to the Chemical and Physical Properties of Diclofenac Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diclofenac (B195802) methyl ester is the methyl ester derivative of diclofenac, a widely recognized non-steroidal anti-inflammatory drug (NSAID).[1][2] As a hydrophobic prodrug, it serves as a valuable compound in pharmaceutical research, particularly in studies related to drug delivery and formulation.[3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of diclofenac methyl ester, detailed experimental protocols for its synthesis and characterization, and an exploration of its underlying mechanism of action.
Core Chemical and Physical Properties
The fundamental properties of diclofenac methyl ester are summarized below. These data are essential for a range of applications, from analytical method development to computational modeling.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| IUPAC Name | methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate[5] |
| Synonyms | 2-[(2,6-Dichlorophenyl)amino]benzeneacetic Acid Methyl Ester, Methyl {2-[(2,6-dichlorophenyl)amino]phenyl}acetate[1][6][7] |
| CAS Number | 15307-78-5[1][3][4] |
| Molecular Formula | C15H13Cl2NO2[1][3][4] |
| Molecular Weight | 310.18 g/mol [1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | White to light yellow or light orange powder/crystal[2] |
| Melting Point | 96-99°C[2] |
| Boiling Point (Predicted) | 373.8 ± 42.0 °C[2] |
| Density (Predicted) | 1.335 ± 0.06 g/cm³[2] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Methanol (B129727).[2][4] Specifically, solubility is reported as 10 mg/mL in DMF and 5 mg/mL in DMSO.[2][4] |
| Storage Temperature | -20°C[2][3] |
Table 3: Spectroscopic Data
| Property | Value |
| UV-Vis (λmax) | 272 nm (in Methanol)[2] |
| Kovats Retention Index | 2200, 2207.9, 2181.7 (Standard non-polar column)[5] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of diclofenac methyl ester are crucial for reproducible research.
Synthesis of Diclofenac Methyl Ester
Method 1: Esterification of Diclofenac Acid
This is a common laboratory-scale synthesis method.[8]
-
Materials: Diclofenac acid, dry methanol, concentrated sulfuric acid (H₂SO₄).
-
Procedure:
-
Dissolve diclofenac acid (0.02 mol) in dry methanol (40-45 mL).[8]
-
Carefully add a few drops (approximately 1.5 mL) of concentrated H₂SO₄ to the reaction mixture.[8]
-
Reflux the mixture for 5-6 hours at approximately 65°C.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
-
Upon completion, evaporate the excess methanol to yield the product, which often has a characteristic fruity smell.[8]
-
Method 2: Condensation Reaction
This method provides an alternative synthetic route.
-
Materials: Methyl o-bromophenylacetate, 2,6-dichloroaniline, copper catalyst (e.g., copper powder or cuprous iodide), a basic compound (e.g., anhydrous potassium carbonate), and an organic solvent (e.g., xylene or N-methylpyrrolidone).[9]
-
Procedure:
-
Combine methyl o-bromophenylacetate, 2,6-dichloroaniline, the copper catalyst, and the basic compound in a dry reaction flask with the organic solvent.[9]
-
Heat the reaction mixture to a temperature between 100-200°C and stir for 20-50 hours under a nitrogen atmosphere.[9]
-
After the reaction is complete, add activated carbon and perform a hot suction filtration.[9]
-
Concentrate the filtrate under reduced pressure to remove the solvent.[9]
-
Dissolve the resulting residue in methanol and cool in an ice-water bath to induce crystallization.[9]
-
Collect the crystals by suction filtration and dry to obtain pure diclofenac methyl ester.[9]
-
Characterization Protocols
-
High-Performance Liquid Chromatography (HPLC): Purity of diclofenac methyl ester is typically assessed using HPLC.[3] A typical setup would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at the λmax of the compound (272 nm).
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to confirm the molecular weight and fragmentation pattern. The NIST WebBook provides mass spectral data for diclofenac methyl ester.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. A certificate of analysis for a similar compound suggests that these data are typically provided by suppliers.[6] The sample would be dissolved in a deuterated solvent like CDCl₃ or DMSO-d₆ for analysis.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify functional groups present in the molecule, such as the ester carbonyl group and the N-H bond. Data for this is often included in comprehensive analytical reports.[6]
Mechanism of Action: The Cyclooxygenase Pathway
The pharmacological activity of diclofenac, and by extension its derivatives, is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes.[11][12]
Diclofenac inhibits both COX-1 and COX-2, which are the enzymes responsible for converting arachidonic acid into prostaglandins.[11][13][14] Prostaglandins are key mediators of inflammation, pain, and fever.[12][13] By blocking their synthesis, diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects.[11][12] While both isoforms are inhibited, diclofenac shows some partial selectivity for COX-2.[15]
Beyond COX inhibition, research suggests that diclofenac may have other mechanisms of action, including:
-
Inhibition of the lipoxygenase pathways.[15]
-
Modulation of ion channels, such as acid-sensing ion channels.[11][16]
-
Activation of the nitric oxide-cGMP pathway.[11]
-
Inhibition of N-methyl-D-aspartate (NMDA) receptors.[11]
Conclusion
Diclofenac methyl ester is a key derivative of diclofenac with well-defined chemical and physical properties. Its synthesis is achievable through straightforward laboratory procedures, and its structure can be confirmed using standard analytical techniques. Understanding its primary mechanism of action through the inhibition of the cyclooxygenase pathway is fundamental to its application in pharmacological research. This guide provides the core technical information required by researchers and drug development professionals working with this important compound.
References
- 1. scbt.com [scbt.com]
- 2. DICLOFENAC METHYL ESTER CAS#: 15307-78-5 [m.chemicalbook.com]
- 3. Diclofenac methyl ester | 15307-78-5 | MOLNOVA [molnova.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Diclofenac methyl ester | C15H13Cl2NO2 | CID 519102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. Diclofenac Methyl Ester | CAS No.15307-78-5 [chemicea.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. CN107793323A - A kind of synthetic method of Diclofenac methyl esters - Google Patents [patents.google.com]
- 10. Diclofenac, methyl ester [webbook.nist.gov]
- 11. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drugs.com [drugs.com]
- 13. Cyclooxygenase pathway: Significance and symbolism [wisdomlib.org]
- 14. Cyclooxygenase - Wikipedia [en.wikipedia.org]
- 15. Diclofenac - Wikipedia [en.wikipedia.org]
- 16. Publishers Panel [bolczasopismo.pl]
